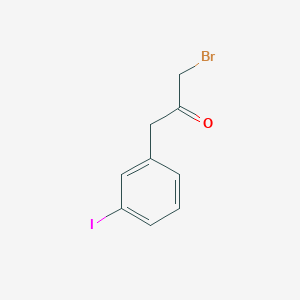

1-Bromo-3-(3-iodophenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-(3-iodophenyl)propan-2-one is a halogenated aromatic ketone featuring a bromine atom at the α-carbon of the ketone group and a 3-iodophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-iodophenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination and iodination of 3-phenylpropan-2-one. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst or under specific temperature and pressure conditions to ensure the selective addition of halogens to the desired positions on the phenyl ring and the propanone backbone .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ketone group can yield alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium bromide in polar solvents can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

1-Bromo-3-(3-iodophenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-iodophenyl)propan-2-one involves its interaction with molecular targets through its halogenated functional groups. The bromine and iodine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include halogen bonding, nucleophilic substitution, and redox reactions .

Comparison with Similar Compounds

A comparative analysis of structurally related halogenated propanones is provided below, focusing on substitution patterns, synthetic challenges, and functional properties.

Structural and Functional Comparisons

Physicochemical Properties

- Polarity : The iodine atom in this compound enhances lipophilicity compared to fluorine-containing analogs, affecting solubility in organic solvents.

- Thermal Stability: Brominated propanones generally exhibit moderate stability, but α-bromo ketones are prone to decomposition under prolonged heating or UV exposure.

Pharmaceutical and Material Science Relevance

- Medicinal Chemistry: Brominated propanones like 2-bromo-1-(3-chlorophenyl)propan-1-one are key intermediates in synthesizing antihistamines and antidepressants . The iodine analog may serve in radiolabeling or as a heavy-atom derivative for X-ray crystallography.

- Antimicrobial Potential: Brominated compounds such as 1-bromo-3-(2-bromoethyl)-octane demonstrate antimicrobial activity , suggesting possible utility for the target compound in biocidal formulations.

Biological Activity

1-Bromo-3-(3-iodophenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its pharmacological significance.

This compound is characterized by the presence of bromine and iodine substituents on its aromatic ring, which may influence its reactivity and biological interactions. The molecular formula is C10H8BrIO, with a molecular weight of approximately 303.98 g/mol.

Antimicrobial Activity

Research indicates that compounds with halogen substitutions, such as bromine and iodine, can exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenyl ketones can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. Specific assays measuring the Minimum Inhibitory Concentration (MIC) for various bacterial strains have been conducted, demonstrating the effectiveness of this compound against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The compound has also been studied for its potential anticancer effects. A series of in vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. Mechanistic studies suggest that this compound may activate apoptotic pathways via the intrinsic pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study:

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition: It could inhibit specific enzymes involved in cellular metabolism or DNA replication.

- Receptor Modulation: Potential interaction with cellular receptors may alter signaling pathways related to cell growth and apoptosis.

Synthesis Methods

Synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

- Formation of the Bromoketone: Reaction of 3-(3-iodophenyl)propan-2-one with bromine under controlled conditions.

- Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Properties

Molecular Formula |

C9H8BrIO |

|---|---|

Molecular Weight |

338.97 g/mol |

IUPAC Name |

1-bromo-3-(3-iodophenyl)propan-2-one |

InChI |

InChI=1S/C9H8BrIO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 |

InChI Key |

DAFHDNHPWYEOCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(=O)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.